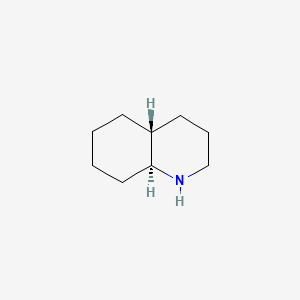

trans-Decahydroquinoline

描述

Significance of the Decahydroquinoline (B1201275) Ring System in Chemical Sciences

The decahydroquinoline ring system is a prevalent structural motif in a wide array of biologically active compounds, particularly alkaloids. nih.gov This scaffold is found in natural products isolated from various sources, including poison frogs (Dendrobatidae) and marine tunicates, many of which exhibit significant biological activities, such as effects on the nervous system. nih.govacs.org

In medicinal chemistry, decahydroquinoline derivatives have been explored for a range of potential therapeutic applications. They serve as crucial intermediates or core structures for the development of novel pharmaceuticals, including antimicrobial, antiviral, and anticancer agents. ontosight.aiontosight.ai The rigid, three-dimensional structure of the decahydroquinoline core makes it an attractive scaffold for designing molecules that can interact with specific biological targets like enzymes and receptors with high affinity and selectivity. vulcanchem.comontosight.ai Furthermore, its utility extends to being a fundamental building block in organic synthesis, enabling the construction of complex molecular architectures. chemimpex.com The hydrogenation of quinoline (B57606) to form decahydroquinoline is also relevant in the context of hydrodenitrogenation (HDN), a critical process for removing nitrogen from fossil fuels. nih.gov

Stereochemical Considerations and the Importance of trans-Isomerism

The structure of decahydroquinoline consists of a ten-membered bicyclic ring system containing one nitrogen atom. ontosight.ai The fusion of the two rings can result in two distinct diastereomers: cis-decahydroquinoline (B84933) and trans-decahydroquinoline (B8913). This isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons (C-4a and C-8a). In the cis-isomer, these hydrogens are on the same side of the ring system, whereas in the trans-isomer, they are on opposite sides. ontosight.ai

The well-defined and rigid structure of this compound is crucial in its applications. In medicinal chemistry, this conformational constraint can lead to enhanced binding affinity to biological targets compared to the more flexible cis-analogues. vulcanchem.com In asymmetric synthesis, chiral this compound derivatives can serve as effective chiral auxiliaries, controlling the stereochemical outcome of reactions. biosynth.com The distinct stereochemistry of the trans-isomer has been a key factor in the total synthesis of complex natural products and their analogues, allowing for precise control over the three-dimensional arrangement of substituents. acs.orgacs.org The stereochemical elucidation of complex molecules, such as phlegmarine-type Lycopodium alkaloids, has been aided by the analysis of 13C NMR spectroscopic patterns characteristic of the this compound core. acs.org

Properties of this compound

| Property | Value | Reference |

| CAS Number | 767-92-0 | biosynth.com |

| Molecular Formula | C₉H₁₇N | chemimpex.combiosynth.com |

| Molecular Weight | 139.24 g/mol | chemimpex.combiosynth.com |

| Appearance | White to light yellow powder or crystal | chemimpex.com |

| Melting Point | 47 - 51 °C | chemimpex.com |

| Boiling Point | 203 °C | chemimpex.com |

| Purity | ≥ 98% (GC) | chemimpex.com |

Structure

3D Structure

属性

IUPAC Name |

(4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIYWUALSJREP-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883351 | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-92-0 | |

| Record name | rel-(4aR,8aS)-Decahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-decahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Trans Decahydroquinoline and Its Derivatives

Stereoselective and Asymmetric Synthesis Strategies

The biological activity of decahydroquinoline (B1201275) derivatives is often dependent on their stereochemistry. Therefore, controlling the absolute and relative configuration of the stereocenters within the bicyclic system is of paramount importance. Strategies to achieve this include the use of chiral starting materials, diastereoselective ring-forming reactions, and catalytic asymmetric methods.

Enantioselective Approaches Utilizing Chiral Intermediates

One of the most direct methods to produce enantiomerically pure compounds is to begin with a readily available chiral starting material, a strategy known as chiral pool synthesis. numberanalytics.com This approach leverages the inherent chirality of natural products like amino acids, carbohydrates, or terpenes to construct complex chiral targets. numberanalytics.com

For instance, (R)-phenylglycinol has been used to create chiral perhydrooxazoloquinoline intermediates. These intermediates can then undergo reactions to form enantiopure decahydroquinolines (DHQs) with specific stereochemical arrangements. nih.gov Similarly, enantiopure cis-decahydroquinolines have been synthesized starting from D-glutamic acid, where the stereocenter of the amino acid dictates the stereochemistry of the final product. researchgate.net Another example involves the use of enantiopure N-acyldihydropyridones as chiral building blocks for the asymmetric synthesis of the trans-decahydroquinoline (B8913) alkaloid (+)-219A. acs.org

A chiral auxiliary is another powerful tool in this context. It is a chiral molecule temporarily attached to a non-chiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. york.ac.uk Phenylglycinol-derived oxazolopiperidone lactams have served as effective chiral building blocks for the enantioselective synthesis of both cis and this compound ring systems. ub.edu

Diastereoselective Control in Ring Formation

Achieving the specific trans-fusion of the two rings in decahydroquinoline is a key challenge that requires precise diastereoselective control during the ring-forming step. The stereochemical outcome of these cyclization reactions is often governed by steric and stereoelectronic effects.

One approach involves an intramolecular aldol-type cyclization. The divergent synthesis of various decahydroquinoline-type poison-frog alkaloids has been accomplished using this method, where conformational control based on A(1,3) strain and stereoelectronic effects dictates the final diastereoselectivity. researchgate.netresearchgate.net Another strategy is the conjugate cuprate (B13416276) addition to a bicyclic enone precursor. The presence or absence of a carbohydrate auxiliary in this reaction can selectively lead to either the trans-annulated or cis-annulated decahydroquinoline skeleton, respectively. unipa.it

Furthermore, the addition of carbon nucleophiles to substituted N-acyliminium ions has been shown to be a stereoselective route to trans-fused decahydroquinoline systems. acs.org The reduction of specific precursors is also a key step where diastereoselectivity is crucial. For example, the reduction of a trans-5-(1,3-dithian-2-ylidene)octahydro-2(1H)-quinolinone was a pivotal step in the stereoselective synthesis of a this compound-5-carboxylic acid epimer. nih.gov

Catalytic Asymmetric Induction in this compound Synthesis

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules. In this method, a small amount of a chiral catalyst is used to produce a large quantity of an enantiomerically enriched product.

The asymmetric hydrogenation of quinoline (B57606) derivatives is a prominent example. Iridium complexes with chiral ligands, such as P-Phos, have been shown to be highly effective for the enantioselective hydrogenation of quinolines, achieving excellent enantioselectivities (up to 96% ee) and high turnover numbers. dicp.ac.cn Similarly, BINOL-derived chiral phosphoric acids have been used to catalyze the asymmetric transfer hydrogenation of certain pyridine (B92270) derivatives, yielding enantioenriched hexahydroquinolinones that can be converted into chiral decahydroquinolines. dicp.ac.cn

Desymmetrization of meso-compounds is another elegant catalytic strategy. The desymmetrization of a meso-aziridine using trimethylsilyl (B98337) cyanide (TMSCN) in the presence of ytterbium chloride (YbCl₃) and a chiral ligand provided a chiral nitrile intermediate, which served as a key component in a novel route to trans-decahydroquinolines. cas.cz

Classical and Contemporary Reduction Techniques for Decahydroquinoline Core Formation

The formation of the saturated decahydroquinoline core is most commonly achieved through the reduction of the aromatic quinoline ring system. The choice of catalyst and reaction conditions is critical for controlling the stereoselectivity of the reduction, particularly to favor the desired trans isomer over the cis isomer.

Catalytic hydrogenation is the most prevalent method for this transformation. smolecule.com Classical approaches often utilize heterogeneous catalysts like platinum or palladium under high pressure. vulcanchem.com For instance, hydrogenation of quinoline over a platinum catalyst in an acidic ethanol (B145695) solution has been reported to yield this compound. gatech.edu

More contemporary methods have focused on achieving higher selectivity and efficiency. Supported ruthenium catalysts have been developed that allow for a regiodivergent hydrogenation of quinolines. By simply modifying the catalyst or the reaction temperature, either cis- or trans-decahydroquinolines can be obtained in high yield and with high diastereoselectivity. acs.orgconsensus.app Supported gold catalysts have also been explored, showing high regioselectivity in the hydrogenation of quinoline to produce 1,2,3,4-tetrahydroquinoline (B108954) exclusively, without forming decahydroquinoline under certain conditions. acs.org This highlights the ability to selectively reduce either the nitrogen-containing ring or the benzene (B151609) ring depending on the catalytic system. Homogeneous catalysts, such as ruthenium complexes with chiral diphosphine ligands, have enabled carbocycle-selective hydrogenation, producing 5,6,7,8-tetrahydroquinolines. nih.gov

The following table summarizes various catalytic systems used for the hydrogenation of quinoline, highlighting the conditions and resulting products.

| Catalyst System | Substrate | Conditions | Major Product(s) | Selectivity |

| Platinum | Quinoline | C₂H₅OH-HCl | This compound | High trans selectivity gatech.edu |

| Ru/C | Quinoline | H₂ (gas), variable temp. | cis or this compound | High diastereoselectivity, switchable acs.org |

| Au/TiO₂ | Quinoline | H₂ (2 MPa), Toluene, 100°C | 1,2,3,4-Tetrahydroquinoline | Exclusive to Tetrahydroquinoline acs.org |

| Ir-(P-Phos) | 2-Substituted Quinolines | H₂, I₂, THF | Chiral Tetrahydroquinolines | Up to 96% ee dicp.ac.cn |

| Ru-SKP | Quinoline | H₂ (50 bar), iPrOH, 80°C | 5,6,7,8-Tetrahydroquinoline (B84679) | >99:1 Carbocycle vs. Heterocycle nih.gov |

Intramolecular Cyclization and Cycloaddition Reactions in Decahydroquinoline Construction

Building the decahydroquinoline skeleton through intramolecular ring-closing reactions offers a powerful way to control stereochemistry and introduce molecular complexity in a single step. These strategies often involve forming one of the six-membered rings from an acyclic or monocyclic precursor.

Intramolecular Diels-Alder reactions are a particularly effective method. This reaction involves a diene and a dienophile tethered within the same molecule, which upon heating or catalysis, cyclize to form a bicyclic system. The synthesis of the decahydroquinoline ring system has been approached through intramolecular Diels-Alder reactions of 2-alkenyl-1,2-dihydropyridines. tandfonline.com A notable application is the hetero-Diels-Alder reaction of an acylnitroso compound, which proceeds with trans selectivity to afford a bicyclic oxazino lactam. This intermediate can then be converted into a decahydroquinoline derivative. acs.orgfigshare.com The asymmetric Diels-Alder reaction between a dihydropyridone derivative and an unsaturated aldehyde has been used to construct the decahydroquinoline core in the synthesis of the alkaloid senepodine F. rsc.org

Intramolecular aldol-type cyclizations and Michael additions are also widely used. For example, a divergent synthesis of decahydroquinoline alkaloids was achieved using an intramolecular aldol-type cyclization with epimerization, where stereocontrol was achieved based on the A(1,3) strain in the starting material. researchgate.netresearchgate.net Similarly, base-promoted intramolecular aza-Michael additions have been shown to be completely diastereoselective, yielding cis-fused decahydroquinolines. researchgate.net

Other cyclization strategies include zirconium-mediated cyclizations of unsaturated piperidines and ring-rearrangement metathesis to construct substituted decahydroquinolines. thieme-connect.com

Divergent Synthetic Pathways to this compound Scaffolds

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a single, common intermediate. smolecule.com This approach is highly efficient for exploring structure-activity relationships in drug discovery and for synthesizing families of related natural products.

A key example is the synthesis of various poison-frog alkaloids. Starting from a known chiral acetate, a divergent pathway involving a stereoselective Michael-type conjugate addition and an intramolecular aldol-type cyclization enabled the synthesis of cis-, 4a-epi-cis-, 2-epi-cis-, and this compound alkaloids. researchgate.net In another case, two different decahydroquinoline alkaloids, ent-cis-195A and cis-211A, were synthesized from a common key intermediate in a divergent manner. nih.gov

The versatility of certain intermediates allows for branching pathways. For instance, an (R)-phenylglycinol-derived perhydrooxazoloquinoline can serve as a common precursor to access enantiopure decahydroquinolines with quaternary stereocenters at either the C4a or C8a position. nih.govnih.gov Reaction with Grignard reagents leads to one class of products, while reaction with Michael acceptors followed by reductive cleavage leads to another, with the final stereochemistry (cis or trans) being dependent on the choice of the reducing agent. nih.govnih.gov This highlights how a single intermediate can be a gateway to diverse and complex molecular architectures.

Functional Group Transformations and Derivatization in Synthetic Schemes

The this compound scaffold is a versatile building block in organic synthesis, lending itself to a variety of functional group transformations and derivatization strategies. These modifications are crucial for the synthesis of complex natural products, pharmaceutical agents, and other target molecules with specific biological activities. The ability to selectively introduce or modify functional groups at various positions on the bicyclic ring system allows for the fine-tuning of a compound's stereochemistry and properties. Key transformations include modifications at the nitrogen atom, such as N-alkylation and N-acylation, as well as functionalization of the carbocyclic and heterocyclic rings through oxidation and C-H activation/alkylation strategies.

N-Alkylation and N-Acylation

The secondary amine of the this compound ring is a common site for functionalization. N-alkylation and N-acylation reactions are fundamental transformations that introduce a wide range of substituents, altering the steric and electronic properties of the molecule.

N-Alkylation is frequently employed to synthesize derivatives with potential biological activity. A general method involves the deprotonation of the secondary amine with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. semanticscholar.org This process allows for the introduction of various alkyl chains onto the nitrogen atom. For instance, a series of (±)-trans-N-alkylperhydroquinolines have been synthesized by direct alkylation with different alkyl bromides. semanticscholar.org

N-Acylation is another key derivatization technique. It can be used to install an acyl group, which can serve as a protecting group or as a precursor for further transformations. Enantioselective acylation has been explored as a method for the kinetic resolution of racemic this compound, highlighting the influence of the bicyclic structure on the reaction's stereochemical outcome. nih.gov The conformationally rigid nature of the trans-fused system can lead to different selectivity compared to its cis-isomer. nih.gov N-acetylation is a common example of this type of modification. scispace.com

Table 1: Examples of N-Alkylation of this compound Data sourced from Krauß et al., 2015. semanticscholar.org

| Starting Material | Reagents | Product |

| (±)-trans-Decahydroquinoline | 1. NaH, THF 2. n-Octyl bromide | (±)-trans-N-Octylperhydroquinoline |

| (±)-trans-Decahydroquinoline | 1. NaH, THF 2. n-Decyl bromide | (±)-trans-N-Decylperhydroquinoline |

| (±)-trans-Decahydroquinoline | 1. NaH, THF 2. n-Dodecyl bromide | (±)-trans-N-Dodecylperhydroquinoline |

Oxidation of the Carbocyclic Ring

Oxidation reactions can be utilized to introduce carbonyl functionalities into the carbocyclic portion of the this compound system. Kinetic studies have been performed on the oxidation of 2-aryl-trans-decahydroquinolin-4-ones using reagents like lead tetraacetate (LTA) and cetyltrimethylammonium dichromate (CTADC). tsijournals.comacademicjournals.orgacademicjournals.orgtsijournals.com These studies demonstrate that the substitution pattern on both the aryl group at the C-2 position and on the decahydroquinoline ring itself influences the rate of oxidation. tsijournals.comacademicjournals.org For example, the presence of electron-releasing groups on the C-2 aryl substituent generally increases the rate of oxidation. tsijournals.comacademicjournals.org

Table 2: Reagents for Oxidation of 2-Aryl-trans-decahydroquinolin-4-ones Data sourced from various kinetic studies. tsijournals.comacademicjournals.org

| Substrate Type | Oxidizing Agent | Medium |

| 2-Aryl-trans-decahydroquinolin-4-one | Lead Tetraacetate (LTA) | Glacial Acetic Acid |

| 2-Aryl-trans-decahydroquinolin-4-one | Cetyltrimethylammonium Dichromate (CTADC) | Aqueous Acetic Acid / H₂SO₄ |

C-H Functionalization and α-Alkylation

Direct functionalization of C-H bonds is a powerful strategy for derivatization, and methods have been developed for the this compound ring system. The positions alpha (α) to the nitrogen atom (C2 and C8a) are particularly amenable to deprotonation and subsequent alkylation. This approach requires the use of an activating group on the nitrogen, such as a tert-butoxycarbonyl (Boc) or a formamidine (B1211174) group, to facilitate the metalation process. researchgate.net

The stereochemical outcome of the alkylation is highly dependent on the activating group used. For N-Boc protected this compound, metalation with sec-butyllithium (B1581126) followed by the addition of an electrophile typically results in equatorial alkylation. researchgate.net This stereoselectivity is crucial in the synthesis of natural products like pumiliotoxin C. researchgate.net This method provides a direct route to introduce carbon substituents onto the heterocyclic ring with good stereocontrol. researchgate.netthieme-connect.com

Table 3: α-Alkylation of Activated this compound Data sourced from Meyers and Milot, 1993. researchgate.net

| Starting Material | Reagents | Product (Major Stereoisomer) |

| N-Boc-trans-decahydroquinoline | 1. s-BuLi, TMEDA, Ether, -78 °C 2. CH₃I | N-Boc-2-methyl-trans-decahydroquinoline (equatorial methyl) |

| N-Formamidinyl-trans-decahydroquinoline | 1. s-BuLi, THF, -78 °C 2. CH₃I | N-Formamidinyl-2-methyl-trans-decahydroquinoline (equatorial methyl) |

Conformational Analysis and Stereochemical Elucidation of Trans Decahydroquinoline

Advanced Spectroscopic Probes for Conformational Equilibria

The conformational behavior of trans-decahydroquinoline (B8913) and its derivatives is extensively studied using advanced spectroscopic techniques, which serve as powerful probes for elucidating structural preferences and equilibria. Among these, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a primary tool. caribjscitech.comacs.org Researchers utilize proton-decoupled ¹³C NMR to analyze the conformations of substituted trans-decahydroquinolines. caribjscitech.comcaribjscitech.com The fusion of the rings in these systems has been definitively confirmed as trans by comparing experimentally observed chemical shifts with calculated values derived from model systems. caribjscitech.comcaribjscitech.com Signal assignments are crucial and are often made by referencing the parent this compound as a model. caribjscitech.com

Further insight is gained through low-temperature ¹³C NMR studies, which can "freeze" the conformational equilibria, allowing for the determination of the proportions of different conformers present. researchgate.net In addition to ¹³C NMR, ¹H NMR spectroscopy provides critical information on the conformations of both cis- and this compound. rsc.org Infrared (IR) spectroscopy has also been employed, particularly in studying specific aspects such as the nitrogen-hydrogen conformational equilibrium in derivatives like 8-tert-butyl-trans-decahydroquinolines. acs.org

The following table summarizes the key spectroscopic methods used in the conformational analysis of this compound systems.

| Spectroscopic Technique | Application in this compound Analysis | Key Findings |

| ¹³C NMR Spectroscopy | Determination of ring conformation and substituent orientation (axial/equatorial). caribjscitech.comacs.org | Confirmed trans ring fusion; elucidated stereochemistry of substituted derivatives. caribjscitech.comcaribjscitech.com |

| Low-Temperature ¹³C NMR | Resolving and quantifying conformational equilibria. researchgate.net | Allows for the direct observation and measurement of individual conformers. researchgate.net |

| ¹H NMR Spectroscopy | Analysis of proton environments to deduce overall molecular conformation. rsc.org | Provides complementary data to ¹³C NMR for a complete structural picture. rsc.org |

| Infrared (IR) Spectroscopy | Probing specific functional group orientations and equilibria. acs.org | Used to study the N-H conformational equilibrium in N-unsubstituted derivatives. acs.org |

Stereochemical Influence on Molecular Geometry and Dynamics

The fixed geometry dictates the spatial relationship between substituents on the rings. For instance, the stereochemical outcome of reactions involving the decahydroquinoline (B1201275) nucleus is often governed by the rigid conformational framework. In reductions of related intermediates, the approach of a reagent, such as a hydride, can be highly selective, favoring an axial delivery to one face of the molecule due to the steric environment created by the trans fusion. nih.gov This principle, known as stereoelectronic control, is a direct consequence of the molecule's fixed geometry. The predictable three-dimensional structure of the trans isomer makes it a valuable scaffold in stereoselective synthesis.

Interplay of Substituent Effects and Ring Conformation in this compound Systems

The introduction of substituents onto the this compound framework leads to a complex interplay between the substituent's intrinsic steric and electronic properties and the conformation of the bicyclic system. The rigid nature of the trans rings forces substituents into well-defined axial or equatorial positions, and their preferred orientation has been a subject of detailed investigation.

Studies on 2-aryl-trans-decahydroquinolin-4-ols have shown that the orientation of substituents is highly specific. For example, the hydroxyl group at the C-4 position is found to be equatorial in all α-isomers, while it is axial in the β-isomers. caribjscitech.comcaribjscitech.com Similarly, methyl groups introduced at the C-3 position or on the nitrogen atom (N-1) show a strong preference for the equatorial position to minimize steric strain. caribjscitech.comcaribjscitech.com The preference for equatorial orientation is also observed in alkylation reactions of trans-decahydroquinolines, which predominantly yield equatorially alkylated products. researchgate.net

The nature of the substituent also plays a critical role. In kinetic studies of the oxidation of 2-aryl-trans-decahydroquinolin-4-ones, the presence of electron-releasing groups on the C-2 aryl substituent was found to increase the reaction rate, demonstrating an electronic effect transmitted through the rigid framework. academicjournals.org The addition of a bulky substituent like a tert-butyl group can be used to further restrict any minor conformational flexibility, effectively "locking" the system. acs.org

The table below details the observed conformational preferences for various substituents on the this compound ring.

| Substituent | Position | Preferred Orientation | Source |

| Aryl | C-2 | Equatorial | caribjscitech.comcaribjscitech.com |

| Hydroxyl (α-isomer) | C-4 | Equatorial | caribjscitech.comcaribjscitech.com |

| Hydroxyl (β-isomer) | C-4 | Axial | caribjscitech.comcaribjscitech.com |

| Methyl | C-3 | Equatorial | caribjscitech.comcaribjscitech.com |

| N-Methyl | N-1 | Equatorial | caribjscitech.comcaribjscitech.com |

| General Alkyl | - | Equatorial (via alkylation) | researchgate.net |

Computational and Theoretical Insights into Conformational Landscapes

Alongside experimental spectroscopic methods, computational and theoretical chemistry provides indispensable insights into the conformational landscapes of this compound systems. These methods allow for the calculation of the relative energies and stabilities of different conformers and transition states, offering a rationale for experimentally observed phenomena. caribjscitech.com

Theoretical calculations are used to generate predicted ¹³C NMR chemical shifts, which are then compared against experimental data to validate conformational assignments. caribjscitech.comcaribjscitech.com This synergy between theory and experiment provides a high degree of confidence in the structural elucidation of complex derivatives.

Modern computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to explore molecular behavior. researchgate.netacs.org MD simulations can model the dynamic flexibility and binding conformations of decahydroquinoline-containing molecules, revealing subtle movements and interactions that are not always accessible through static experimental methods. acs.org Theoretical models are also crucial for rationalizing the stereoselectivity of reactions. By calculating the energies of intermediate structures and transition states, chemists can understand why a reaction favors one stereochemical outcome over another, such as the preferential axial attack of a hydride in certain reductions. nih.gov These computational studies provide a deeper understanding of the factors governing the structure and reactivity of the this compound core.

Mechanistic Investigations of Reactions Involving Trans Decahydroquinoline

Reaction Pathways in trans-Decahydroquinoline (B8913) Ring System Formation

The formation of the this compound ring system is achieved through several synthetic pathways, with catalytic hydrogenation of quinoline (B57606) and intramolecular cycloadditions being the most prominent. The specific pathway and reaction conditions are crucial in determining the stereochemical outcome of the final product.

One of the primary methods for synthesizing the decahydroquinoline (B1201275) skeleton is the catalytic hydrogenation of quinoline. This reaction typically proceeds sequentially, first forming 1,2,3,4-tetrahydroquinoline (B108954) (THQ1) or 5,6,7,8-tetrahydroquinoline (B84679) (THQ5), which are then further hydrogenated to yield decahydroquinoline (DHQ). tue.nl The choice of catalyst plays a significant role in the reaction pathway. For instance, nickel phosphide (B1233454) catalysts have been shown to have a high capacity for hydrogenating quinoline, preferentially saturating the ring system to form decahydroquinoline. preprints.org The general hydrodenitrogenation (HDN) reaction network for quinoline highlights two main routes for nitrogen removal: one proceeding via o-propylaniline (OPA) and the other via decahydroquinoline (DHQ). preprints.org The pathway via DHQ is a key route for complete saturation of the heterocyclic system before C-N bond cleavage. tue.nl

Stereoselective syntheses are often employed to specifically target the trans-fused isomer. One such approach involves the addition of carbon nucleophiles to substituted N-acyliminium ions, which provides a stereoselective route to trans-fused decahydroquinoline systems. capes.gov.br Another powerful method is the intramolecular Diels-Alder reaction. This reaction forms two rings in a single step, and the stereochemistry of the resulting fused product is controlled by the geometry of the transition state. researchgate.net By carefully designing the acyclic precursor connecting the diene and dienophile, the formation of the this compound skeleton can be favored. researchgate.net

Furthermore, tandem reactions, such as the Mannich-Michael reaction on N-galactosyl imines, can lead to the diastereoselective synthesis of octahydroquinoline precursors. Subsequent conjugate cuprate (B13416276) addition to these bicyclic enones can stereoselectively form the trans-annulated decahydroquinoline skeleton. unipa.it The synthesis of specific epimers, such as the trans-(4aα,8aβ)-decahydroquinoline-5-carboxylic acids, has been achieved from vinylogous bicyclic imides through key steps like reduction and hydroboration-oxidation. nih.gov

Table 1: Key Pathways to this compound Formation

| Reaction Type | Key Intermediates/Precursors | Catalyst/Reagents | Stereochemical Control | Reference(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Quinoline, Tetrahydroquinolines (THQ1, THQ5) | Noble metals (Pt, Pd, Ir), Nickel Phosphide (Ni₂P) | Catalyst-dependent, often yields mixture of isomers | tue.nlpreprints.orgresearchgate.net |

| Intramolecular Diels-Alder | Acyclic amides with diene and dienophile moieties | Thermal or Lewis Acid catalysis | Controlled by transition state geometry | researchgate.net |

| Nucleophilic Addition | Substituted N-acyliminium ions | Organometallic reagents (e.g., allylsilanes) | Substrate and reagent control | capes.gov.bracs.org |

| Tandem Mannich-Michael | N-galactosyl imines, bicyclic enones | Cuprates | Chiral auxiliary and reagent control | unipa.it |

Epimerization Mechanisms and Stereochemical Rearrangements

The stereochemical integrity of the decahydroquinoline ring system, particularly the cis/trans ring fusion, is a central theme in its chemistry. Epimerization, the change in configuration at one of several stereocenters, can occur under various reaction conditions, and understanding these mechanisms is vital for controlling the synthesis of a desired isomer.

During the hydrodenitrogenation (HDN) of decahydroquinoline, both cis- and trans-isomers are involved. Cis- and trans-propylcyclohexylamine have been identified as primary intermediates, indicating that the stereochemistry of the ring fusion influences the subsequent C-N bond cleavage steps. acs.org The interconversion between cis- and this compound can occur on the catalyst surface, although the trans-isomer is thermodynamically more stable. The conformation of this compound is a rigid twin-chair, while the cis-isomer is more flexible. researchgate.net

Epimerization is a known challenge in certain synthetic routes. For example, in the synthesis of a highly substituted cis-decahydroquinoline (B84933) via a Knoevenagel condensation, significant epimerization to the more stable trans-isomer was observed when using a secondary amine catalyst like piperidine (B6355638). nih.gov The proposed mechanism involves the formation of an iminium salt, which can tautomerize to an enamine, allowing for the loss of stereochemical information and subsequent formation of the thermodynamically favored trans product. nih.gov To prevent this, the catalyst was changed to a tertiary amine (e.g., Et₃N), which is believed to shift the reaction to a Hann-Lapworth mechanism, precluding iminium ion formation and thus avoiding epimerization. nih.gov

In other contexts, controlled epimerization is used strategically. An intramolecular aldol-type cyclization has been developed that proceeds with epimerization to furnish the desired decahydroquinoline skeleton. researchgate.netresearchgate.net This highlights how reaction mechanisms can be designed to deliberately invert a stereocenter to achieve the target molecule. Furthermore, auxiliary-controlled stereoselective enolate protonation has been used to enantioselectively synthesize both cis and trans annulated decahydroquinoline alkaloids, demonstrating precise control over the stereochemistry at the ring junction. capes.gov.br

Table 2: Control of Epimerization in Decahydroquinoline Synthesis

| Reaction Context | Catalyst/Conditions | Mechanistic Insight | Outcome | Reference(s) |

|---|---|---|---|---|

| Knoevenagel Condensation | Piperidine (secondary amine) | Iminium ion formation allows tautomerization to enamine, leading to loss of stereocontrol. | Formation of 1:1 mixture of cis and trans diastereomers. | nih.gov |

| Knoevenagel Condensation | Triethylamine (tertiary amine) | Mechanism shifts to Hann-Lapworth (β-hydroxy ester formation), avoiding iminium intermediate. | Solely the cis-diastereomer is formed, preventing epimerization. | nih.gov |

| Intramolecular Aldol Cyclization | Not specified | Reaction proceeds via a cyclization with a planned epimerization step. | Divergent synthesis of various decahydroquinoline-type alkaloids. | researchgate.netresearchgate.net |

| Conjugate Cuprate Addition | Presence/Absence of Carbohydrate Auxiliary | Auxiliary controls the stereochemical outcome of enolate protonation. | Forms trans-annulated or cis-annulated skeletons, respectively. | unipa.it |

Reactivity Profiles in Nucleophilic and Electrophilic Transformations

The this compound scaffold exhibits distinct reactivity in both nucleophilic and electrophilic reactions, largely governed by its rigid, fused-ring structure and the presence of the basic nitrogen atom.

In electrophilic transformations, the nitrogen atom is a primary site of reaction. It can be readily acylated or alkylated. The lone pair on the nitrogen of cis-decahydroquinoline prefers the sterically hindered 'inside' position, but N-acylation (e.g., with benzoyl chloride) or N-sulfonylation forces the ring system into an alternative twin-chair conformation to avoid repulsive interactions between the new substituent and the C-8 methylene (B1212753) group. researchgate.net The formation of N-acyliminium ions from decahydroquinoline derivatives is a key step in many synthetic strategies, enabling the addition of carbon nucleophiles to positions alpha to the nitrogen, thereby constructing more complex alkaloid structures. capes.gov.bracs.org

Furthermore, the stereochemistry of the ring fusion influences reactivity. The reductive cleavage of the C–O bond in perhydrooxazoloquinolines, which are precursors to C₄ₐ-substituted decahydroquinolines, can lead to either cis or trans products depending on the hydride reagent used. This demonstrates that the stereochemical outcome of a nucleophilic attack (by hydride) can be directed to form a specific ring fusion. nih.gov

Catalytic Reaction Mechanisms and Selectivity in this compound Contexts

Catalytic processes are central to both the synthesis and transformation of the this compound ring system. The mechanisms of these reactions, particularly in the context of hydrodenitrogenation (HDN), have been studied in detail to understand catalyst function and product selectivity.

Kinetic studies of decahydroquinoline HDN over NiMo(P)/Al₂O₃ catalysts, assuming a Langmuir-Hinshelwood mechanism, have distinguished three types of catalytic sites: one for aliphatic C–N bond cleavage, one for ring (de)hydrogenation, and one for alkene hydrogenation. acs.org The introduction of Nickel (Ni) to a Mo(P)/Al₂O₃ catalyst was shown to increase the rate constant for C(sp³)–N bond cleavage by a factor of two and the rate of alkene hydrogenation by a factor of six, highlighting its role as a promoter for key steps in the mechanism. acs.org

More recently, cobalt-amido cooperative catalysis has been developed for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, using H₃N·BH₃ as the hydrogen source. nih.gov Mechanistic studies suggest that the cobalt-amido complex activates the boron-hydride reagent to generate a hydride-proton species that facilitates the dihydrogen transfer specifically to the N=C bond of the quinoline substrate. nih.gov While this work focuses on partial hydrogenation, it underscores the modern emphasis on designing catalysts that operate via specific, cooperative mechanisms to achieve high selectivity, preventing over-reduction to the decahydroquinoline state when not desired. nih.gov

Table 3: Catalysts and Mechanistic Features in Decahydroquinoline Reactions

| Catalyst System | Reaction | Key Mechanistic Feature | Selectivity Control | Reference(s) |

|---|---|---|---|---|

| NiMo(P)/Al₂O₃ | Hydrodenitrogenation (HDN) of Quinoline/Decahydroquinoline | Langmuir-Hinshelwood kinetics; distinct sites for C-N cleavage and hydrogenation. | Balance between DHQ and OPA pathways is influenced by P and H₂S content. | acs.orgosti.gov |

| Nickel Phosphide (Ni₂P) | Hydrogenation of Quinoline | High hydrogenation capacity. | Preferential saturation to decahydroquinoline over the competing OPA pathway. | preprints.org |

| Iridium / α-Molybdenum Carbide (Ir/α-MoC) | Hydrogenation of Quinoline | Water-promoted hydrogenation pathway. | High selectivity toward py-tetrahydroquinoline (py-THQ) over direct hydrogenation. | researchgate.net |

| Cobalt-Amido Complex | Transfer Hydrogenation of Quinoline | Cooperative activation of H₃N·BH₃ by Co-N bond. | High selectivity for partial hydrogenation to 1,2-dihydroquinoline, avoiding over-reduction. | nih.gov |

Research on Functionalized Trans Decahydroquinoline Derivatives and Analogues

Synthesis of Substituted trans-Decahydroquinolines for Structure-Activity Relationship Studies

The systematic synthesis of substituted trans-decahydroquinolines is fundamental to understanding how modifications to the core structure influence biological activity. These structure-activity relationship (SAR) studies require access to a variety of derivatives where substituents are placed at specific positions on the bicyclic ring system.

Researchers have developed methods to introduce substituents, such as methyl groups, onto the trans-decahydroquinoline (B8913) skeleton. The characterization of these analogues is crucial, and techniques like 13C NMR spectroscopy are employed to confirm the structure and stereochemistry of the products. researchgate.net By analyzing the NMR spectra of various methyl-substituted trans-decahydroquinolines, including N-methyl, N-ethyl, and N-isopropyl derivatives, scientists can assign signals and confirm the successful synthesis of the desired analogue. researchgate.net This spectroscopic analysis is often supported by comparisons with specifically deuterated analogues to ensure accurate signal assignment. researchgate.net

The strategic alkylation of decahydroquinoline (B1201275) systems allows for the exploration of conformational space and its effect on receptor binding. In trans-decahydroquinolines, metalation followed by alkylation typically results in equatorial substitution. researchgate.net The ability to selectively introduce substituents at defined positions is a key element in building a library of compounds for comprehensive SAR studies.

| Substituent | Position(s) | Synthetic Strategy / Characterization | Purpose |

| Methyl | Various | Alkylation, Cyclization | Probing steric and electronic effects for SAR |

| N-Alkyl (Methyl, Ethyl, Isopropyl) | N1 | N-Alkylation | Investigating the role of the nitrogen substituent on activity |

| Hydroxyl, Acetoxy | C3, C7, C8 | Cyclization, Reduction, Functional group manipulation | Mimicking natural products and introducing hydrogen bonding capability |

| Alkyl | C5 | Coupling with α-amino epoxides followed by aminocyclization | Creating 2,3,5-trisubstituted decahydroquinolines for SAR |

This table illustrates common substitution patterns and their relevance in SAR studies, based on synthetic strategies discussed in the literature.

Chiral Decahydroquinoline Derivatives with Defined Stereocenters

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of synthetic routes to enantiopure decahydroquinoline derivatives with well-defined stereocenters is a significant area of research.

One powerful strategy involves the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. For instance, (R)-phenylglycinol can be used as a chiral inductor in cyclocondensation reactions to produce optically active tricyclic lactams. nih.gov These intermediates serve as versatile platforms for accessing enantiopure decahydroquinolines. The reductive cleavage of the oxazolidine (B1195125) C–O bond in these intermediates can generate either cis- or trans-decahydroquinolines, depending on the hydride reagent used, thereby creating a new stereocenter at the C8a position with high selectivity. nih.gov

Another approach utilizes chiral starting materials from the "chiral pool." D-glutamic acid, for example, has been used to construct a precursor for a Diels-Alder reaction. researchgate.net The inherent stereocenter from the amino acid directs the stereochemistry at the C2 position and controls the diastereoselectivity of the subsequent intramolecular cyclization, which simultaneously establishes the three other stereocenters of the decahydroquinoline core. researchgate.net These methods provide reliable access to specific stereoisomers, which is essential for evaluating their distinct biological properties.

| Method / Chiral Precursor | Key Stereocenter(s) Controlled | Resulting Isomer | Reference |

| (R)-Phenylglycinol-derived lactam | C8a, C4a | cis or trans (reagent dependent) | nih.gov |

| D-Glutamic Acid | C2, C4a, C8a, C5 (via Diels-Alder) | cis | researchgate.net |

| Cyclohexenyllithium + α-amino epoxides | C2, C3, C5 | Enantiopure 2,3,5-trisubstituted derivatives | researchgate.net |

This table summarizes methods for achieving stereochemical control in the synthesis of decahydroquinoline derivatives.

Design and Synthesis of Pharmaceutically Relevant Decahydroquinoline Analogues

The rigid this compound framework is an attractive scaffold for designing analogues of known pharmaceuticals and natural products. By incorporating this structure, chemists can create more conformationally restricted molecules, which can lead to improved selectivity and potency.

This approach has been applied in the field of opioid analgesics. For example, a decahydroquinoline analogue of fentanyl was synthesized starting from 4-oxodecahydroquinoline. nih.gov Although this particular series of derivatives displayed low analgesic activity, it demonstrates the use of the decahydroquinoline core as a structural surrogate for the piperidine (B6355638) ring found in fentanyl and its derivatives. nih.gov

The decahydroquinoline ring system is also a core component of many biologically active alkaloids, such as those isolated from poison frogs. mdpi.com The total synthesis of decahydroquinoline alkaloids like ent-cis-195A and cis-211A has been achieved, providing access to these complex molecules for further study. mdpi.com These natural products are valuable tools for investigating the nervous system. mdpi.com Similarly, the cis-decahydroquinoline (B84933) core is essential for analogues of methyllycaconitine, a potent antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov The design principle involves replacing more flexible parts of a parent molecule with the rigid decahydroquinoline unit to create novel ligands with potentially enhanced receptor affinity and selectivity. nih.gov

| Analogue Class | Parent Compound/Target | Design Rationale | Reference |

| Opioid Analgesic | Fentanyl | Use of decahydroquinoline as a rigid replacement for the 4-substituted piperidine ring. | nih.gov |

| nAChR Ligand | Methyllycaconitine | Synthesis of a rigid BE-ring analogue to enhance receptor selectivity. | nih.gov |

| Natural Product Alkaloids | Poison Frog Alkaloids (e.g., cis-195A) | Total synthesis to confirm structure and provide material for biological studies. | mdpi.com |

This table highlights the application of the decahydroquinoline scaffold in designing pharmaceutically relevant molecules.

Advanced Spectroscopic Characterization Techniques in Trans Decahydroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the cornerstone for the structural and stereochemical elucidation of the decahydroquinoline (B1201275) ring system. The rigid, chair-chair conformation of the trans-isomer provides distinct and interpretable NMR spectra that allow for unambiguous assignments.

¹H and ¹³C NMR for Configurational Elucidation

The configuration of the trans-decahydroquinoline (B8913) ring is definitively established through the analysis of both ¹H and ¹³C NMR spectra. The spatial orientation of protons and carbons within the rigid bicyclic structure directly influences their chemical shifts and coupling constants.

In ¹H NMR, the protons at position 2 (adjacent to the nitrogen) show distinct signals for the axial and equatorial positions. rsc.orgelectronicsandbooks.com For example, in the parent this compound, the equatorial proton at C2 appears as a doublet of quartets, while the axial proton at C2 presents as a triplet of doublets. rsc.orgelectronicsandbooks.com These characteristic splitting patterns and chemical shifts are crucial for assigning the trans configuration.

¹³C NMR spectroscopy is equally powerful for determining the stereochemistry. nih.gov The chemical shifts of the carbon atoms in the trans isomer are well-documented and differ significantly from the cis isomer. nih.govacs.org The assignment of signals is often accomplished by comparison with model systems and the use of substituent effects. caribjscitech.comacs.org For instance, analysis of ¹³C NMR data has been used to structurally reassign certain natural products, initially thought to be cis-decahydroquinolines, as the trans isomers. nih.govacs.org The chemical shifts for the core carbon framework of this compound are well-established. acs.org

Table 1: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C2 | 51.9 |

| C3 | 29.8 |

| C4 | 26.5 |

| C4a | 61.4 |

| C5 | 26.5 |

| C6 | 29.8 |

| C7 | 20.9 |

| C8 | 35.8 |

| C8a | 61.4 |

| Data sourced from Eliel & Vierhapper (1975). acs.org |

Low-Temperature NMR for Conformational Dynamics

While the unsubstituted this compound ring is conformationally rigid, the introduction of substituents, particularly on the nitrogen atom, can introduce dynamic processes. researchgate.net Low-temperature NMR spectroscopy is a key technique for studying these conformational equilibria. rsc.orgunibas.it By cooling the sample, the interconversion between different conformations can be slowed on the NMR timescale, allowing for the observation and quantification of individual conformers. rsc.orgunibas.it

For example, low-temperature ¹³C NMR studies have been used to determine the conformational equilibrium in substituted decahydroquinolines. iaea.org This technique has been vital in understanding the conformational preferences of N-acyl and N-nitroso derivatives, where rotation around the N-C(O) or N-N bond can be frozen out at low temperatures, providing distinct signals for the different rotamers. researchgate.net The activation energies for these dynamic processes can also be determined through detailed line-shape analysis of the variable-temperature NMR spectra. rsc.org

Chemical Shift Analysis and Substituent Parameter Derivation

Systematic studies of substituted trans-decahydroquinolines have allowed for the derivation of empirical parameters that describe the effect of substituents on ¹³C chemical shifts. acs.orgcdnsciencepub.com These parameters are invaluable for predicting the chemical shifts in new derivatives and for confirming structural and stereochemical assignments. caribjscitech.comgrafiati.com

The effects of methyl substitution at various positions on the this compound skeleton have been thoroughly documented. acs.org Parameters for the effects of N-alkylation and protonation have also been calculated. acs.org These additive models are powerful predictive tools. caribjscitech.comgrafiati.com For instance, substituent parameters derived from analogous systems have been successfully used to confirm the trans-fusion in a series of 2-aryl-trans-decahydroquinolin-4-ols and to assign the stereochemistry of hydroxyl and methyl groups. caribjscitech.comgrafiati.com

Other Spectroscopic Methods for Advanced Characterization

While NMR is the primary tool, other spectroscopic methods provide complementary and crucial information for the comprehensive characterization of trans-decahydroquinolines.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and elemental composition. The fragmentation patterns observed in the mass spectra can also offer structural clues. In the study of alkaloids from poison frogs, GC-MS has been instrumental in identifying novel N-methyl-2,5-disubstituted decahydroquinolines. nih.gov The fragmentation patterns of these N-methylated compounds are distinct from their non-methylated counterparts. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. In the context of this compound research, GC-FTIR has been used to identify characteristic Bohlmann bands. nih.gov The presence of strong, sharp Bohlmann bands is indicative of an N-methyldecahydroquinoline structure, distinguishing it from the weaker bands observed in the corresponding secondary amines. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that has been used to confirm the products formed during the oxidation of 2-aryl-trans-decahydroquinolin-4-ones. academicjournals.org

Theoretical and Computational Chemistry Approaches to Trans Decahydroquinoline

Molecular Modeling and Quantum Chemical Calculations for Structural Prediction

Molecular modeling and quantum chemical calculations are fundamental to predicting the three-dimensional structure of trans-decahydroquinoline (B8913). These methods determine the most stable arrangement of atoms in space, known as the equilibrium geometry, by calculating the potential energy of the molecule as a function of its atomic coordinates.

Quantum chemical calculations, such as those based on Hartree-Fock theory or Density Functional Theory (DFT), solve approximations of the Schrödinger equation to determine the electronic structure of the molecule. nih.gov For a molecule like this compound, these calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. The trans fusion of the two six-membered rings in decahydroquinoline (B1201275) results in a relatively rigid structure. Computational models can confirm that the chair-chair conformation is the most stable arrangement for this isomer.

The prediction of molecular structure is not limited to the gas phase. Computational models can also incorporate the effects of a solvent to predict the structure in solution, which can be crucial for understanding its chemical behavior in different environments. The integration of advanced computational methods with experimental data, such as that from X-ray crystallography or NMR spectroscopy, allows for a comprehensive and highly accurate determination of the molecular structure. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms and energetics of chemical reactions involving this compound. nih.gov DFT calculations provide a balance between accuracy and computational cost, making it feasible to explore complex reaction pathways. researchgate.net

A significant application of DFT in the context of decahydroquinoline is in understanding its formation from quinoline (B57606) through hydrodenitrogenation (HDN), a critical process in the refining of crude oil. DFT studies can elucidate the step-by-step mechanism of this reaction on catalyst surfaces, such as Ni-promoted MoS2. nih.gov These calculations can identify the intermediates and transition states along the reaction coordinate.

For instance, DFT calculations have been used to investigate the hydrogenation of quinoline, exploring the different possible pathways leading to the formation of decahydroquinoline. nih.gov The calculations reveal the energetics of each step, including the activation energies, which are the energy barriers that must be overcome for the reaction to proceed. This information is vital for understanding the reaction kinetics and for designing more efficient catalysts. By mapping out the potential energy surface, researchers can identify the lowest energy pathway for the reaction. nih.gov

Table 1: Key Applications of DFT in Studying this compound Reactions

| Application Area | Insights Provided by DFT |

|---|---|

| Reaction Mechanism Elucidation | Identification of intermediates and transition states. |

| Energetics Calculation | Determination of activation energies and reaction enthalpies. |

| Catalyst Design | Understanding catalyst-substrate interactions to improve efficiency. |

Conformational Energy Calculations and Free Energy Profiles

While the trans-fused ring system of decahydroquinoline is relatively rigid, it can still exhibit some conformational flexibility. Conformational energy calculations are employed to determine the relative energies of different possible conformations and to identify the most stable ones. rsc.org

Computational methods can be used to explore the potential energy surface of this compound to identify all low-energy conformers. nih.gov For each conformer, the energy can be calculated with high accuracy using quantum mechanical methods. The results of these calculations can be used to construct a free energy profile, which describes the free energy of the molecule as a function of one or more conformational coordinates. researchgate.netnih.gov

The free energy profile provides valuable information about the conformational dynamics of the molecule, including the energy barriers between different conformers. nih.govarxiv.org This information is crucial for understanding how the molecule's shape influences its reactivity and biological activity. For example, the binding of a molecule to a receptor often requires it to adopt a specific conformation.

Studies on related N-alkyl-cis-decahydroquinolines have demonstrated the utility of computational methods in analyzing conformational equilibria. rsc.org Similar approaches can be applied to the trans isomer to understand the influence of substituents on its conformational preferences.

In Silico Approaches to Ligand-Receptor Interactions Involving Decahydroquinoline Scaffolds

The decahydroquinoline scaffold is present in numerous biologically active molecules, making it a structure of interest in drug discovery. mdpi.com In silico approaches, such as molecular docking and molecular dynamics simulations, are powerful tools for studying the interactions between decahydroquinoline-containing ligands and their biological receptors. dntb.gov.uamdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netucj.org.ua For decahydroquinoline derivatives, docking studies can be used to identify potential binding modes within the active site of a target protein. nih.govnih.govresearchgate.net This information can help in understanding the mechanism of action and in designing new ligands with improved binding affinity and selectivity. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. rowan.edu MD simulations track the movements of atoms in the ligand-receptor complex over time, allowing researchers to study the stability of the complex, the conformational changes that occur upon binding, and the key interactions that stabilize the bound state. researchgate.netnih.gov These simulations can provide detailed insights into the thermodynamics and kinetics of ligand binding, which are critical for drug design.

Table 2: In Silico Methods for Studying Ligand-Receptor Interactions

| Method | Purpose | Information Gained |

|---|---|---|

| Molecular Docking | Predicts the binding pose of a ligand in a receptor's active site. | Binding affinity, orientation of the ligand, key interacting residues. nih.govnih.gov |

The Role of Trans Decahydroquinoline in Natural Product Chemistry

Decahydroquinoline (B1201275) as a Pivotal Scaffold in Alkaloid Biosynthesis and Synthesis

The decahydroquinoline core is a prevalent structural feature in a wide range of alkaloids, serving as a crucial building block in both their natural formation and laboratory synthesis. This scaffold is found in natural products isolated from various sources, including the skin of poison frogs (Dendrobatidae) and plants of the Lycopodium genus.

In the biosynthesis of certain alkaloids, the decahydroquinoline framework is assembled from simpler precursors. For instance, it has been proposed that 2,5-disubstituted decahydroquinoline alkaloids are derived from a polyketide pathway through the aminocyclization of polycarbonyl precursors acs.org. However, the origin of these alkaloids can be complex. Many of the over 800 lipophilic alkaloids found in poison frogs, including numerous decahydroquinolines, are not biosynthesized by the frogs themselves but are sequestered from their diet of arthropods like mites and ants nih.govweebly.com. This dietary hypothesis is supported by observations of differing alkaloid profiles in frog populations with different diets weebly.com.

In synthetic chemistry, the decahydroquinoline ring system is a key target and intermediate for constructing complex alkaloids. Its rigid structure provides a reliable foundation for introducing further stereochemical complexity. Synthetic chemists often devise strategies to assemble this core with high stereocontrol, which then allows for divergent pathways to a variety of natural products. The development of methods to synthesize functionalized decahydroquinolines is crucial for providing material for medicinal studies, as these compounds are often available in only minute quantities from their natural sources nih.govconfex.com. The versatility of the decahydroquinoline scaffold makes it a cornerstone for the total synthesis of numerous biologically active molecules chemimpex.comresearchgate.net.

Total Synthesis of Complex Natural Products Featuring the trans-Decahydroquinoline (B8913) Core

The this compound core is a defining feature of many complex natural products, and its stereocontrolled synthesis is often the central challenge in their total synthesis. Chemists have developed numerous elegant strategies to construct this bicyclic system, enabling access to these rare and biologically potent molecules.

A significant class of natural products containing the decahydroquinoline moiety is the poison frog alkaloids. nih.gov While many of these are cis-fused, such as the well-studied pumiliotoxin C (cis-195A), trans-fused isomers also exist and have been targets of total synthesis weebly.comresearchgate.net. For example, the divergent synthesis of various decahydroquinoline-type poison-frog alkaloids, including trans-isomers like trans-251A, has been achieved from a common chiral intermediate, showcasing the power of a unified synthetic strategy researchgate.net. These syntheses are critical not only for confirming the structures of the natural products but also for providing sufficient material for pharmacological investigation into their effects on biological targets like nicotinic acetylcholine (B1216132) receptors nih.govresearchgate.net.

Another major family of alkaloids built upon the decahydroquinoline scaffold is the Lycopodium alkaloids, a group of over several hundred natural products isolated from clubmosses mdpi.com. Many of these compounds, particularly the phlegmarine-type, possess a this compound core. The total synthesis of these alkaloids is an active area of research due to their intricate, polycyclic structures and interesting biological activities, such as acetylcholinesterase inhibition mdpi.comresearchgate.net. The enantioselective total synthesis of (−)-serralongamine A, for instance, relied on the successful construction of its core this compound structure acs.org. These synthetic efforts highlight the importance of developing novel chemical reactions and strategies to assemble complex molecular architectures based on the this compound framework researchgate.net.

| Natural Product | Source Organism | Decahydroquinoline Stereochemistry | Significance of Synthesis |

|---|---|---|---|

| Pumiliotoxin C (cis-195A) | Panamanian Poison Frog (Oophaga pumilio) | cis-fused | Parent member of its class; structure confirmed by X-ray crystallography and multiple total syntheses. nih.govclockss.org |

| cis-211A | Panamanian Poison Frog (Oophaga pumilio) | cis-fused | Absolute stereochemistry was unknown until determined by total synthesis. nih.govweebly.comjcu.edunih.gov |

| trans-251A | Poison Frog | trans-fused | Achieved through a divergent synthesis strategy from a common intermediate. researchgate.net |

| (-)-Serralongamine A | Lycopodium serratum | trans-fused | Synthesis achieved via a common precursor shared with other phlegmarine (B1213893) alkaloids. acs.org |

| (-)-Huperzine K | Lycopodium species | trans-fused | Total synthesis confirmed a structural reassignment from a previously proposed cis-fused structure. acs.org |

| (-)-Huperzine M (Lycoposerramine Y) | Lycopodium species | trans-fused | Total synthesis confirmed a structural reassignment and its identity with another natural product. acs.org |

Structural Reassignment and Confirmation of Natural Products via this compound Synthesis

Total synthesis plays a definitive role in the structural elucidation of natural products. In several cases, the initially proposed structures of complex molecules have been proven incorrect when the spectroscopic data of the synthesized compound did not match that of the natural isolate. The synthesis of molecules containing the this compound core has been instrumental in correcting such misassignments and confirming the true structures of important alkaloids.

A prominent example involves the phlegmarine-type Lycopodium alkaloids. The structures of huperzine K and huperzine M were originally reported as having a cis-fused decahydroquinoline ring system. However, careful analysis of their ¹³C NMR spectroscopic data suggested patterns more consistent with a trans-fusion acs.org. This hypothesis was definitively proven through the enantioselective total synthesis of the proposed this compound structures. The synthetic compounds were found to have NMR data identical to those of the natural alkaloids, leading to the structural reassignment of both huperzine K and huperzine M as trans-decahydroquinolines researchgate.netacs.org.

| Natural Product | Originally Proposed Structure | Revised Structure Confirmed by Synthesis | Key Finding |

|---|---|---|---|

| Huperzine K | cis-decahydroquinoline (B84933) | This compound | Spectroscopic data of the synthetic trans-isomer matched the natural product, correcting the initial assignment. acs.org |

| Huperzine M | cis-decahydroquinoline | This compound | Synthesis of the trans-isomer confirmed its structure and revealed its identity with lycoposerramine Y. acs.org |

| Lycoposerramine Y | cis-decahydroquinoline | This compound | Implicitly reassigned upon the confirmation that it is identical to the revised structure of huperzine M. acs.org |

Mechanistic Insights into Biological Activities of Trans Decahydroquinoline and Its Analogues

Interaction with Central Nervous System Receptors and Transport Systems

While the interaction of trans-decahydroquinoline (B8913) with nAChRs is the most extensively studied aspect of its neuroactivity, the potential for this scaffold to interact with other central nervous system (CNS) receptors and transport systems remains an area of active investigation. The rigid conformational structure of the this compound nucleus makes it an attractive template for designing ligands with high specificity for various CNS targets.

At present, detailed research specifically characterizing the interaction of this compound with a broad range of CNS receptors and transporters is limited in the public domain. However, the general quinoline (B57606) scaffold, from which decahydroquinoline (B1201275) is derived, is known to be a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. For instance, various quinoline derivatives have been shown to interact with dopamine, serotonin, and norepinephrine transporters, as well as with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The specific stereochemistry of the trans-decalin ring system would be expected to impart a unique pharmacological profile compared to its aromatic quinoline counterpart. Further research is necessary to systematically screen this compound and its analogues against a panel of CNS receptors and transporters to fully understand their polypharmacology and potential therapeutic applications in neurological and psychiatric disorders.

Mechanistic Basis of Bioactivity in Antimicrobial Applications

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. While much of the focus has been on the aromatic quinoline and quinolone antibiotics, derivatives of the saturated decahydroquinoline ring system have also demonstrated antimicrobial potential. The mechanistic basis for the bioactivity of these compounds is thought to be multifaceted, often involving the disruption of essential cellular processes in microorganisms.

One of the primary proposed mechanisms for the antimicrobial action of quinoline-containing compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, recombination, and repair, and their inhibition leads to bacterial cell death. While this mechanism is well-documented for fluoroquinolone antibiotics, it is plausible that certain this compound derivatives could also interact with these or other topoisomerase enzymes, albeit likely through different binding modes due to their distinct three-dimensional structures.

Furthermore, some quinoline derivatives have been found to inhibit mycobacterial ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis. This suggests that this compound analogues could also potentially target cellular respiration and energy metabolism in various pathogens. The precise mechanism of action is likely to be dependent on the specific structural features of the this compound analogue and the target microorganism.

Application of Decahydroquinoline Stereoisomers as Conformational Probes in Biological Systems

The rigid and well-defined stereochemistry of decahydroquinoline isomers, particularly the trans-fused system, makes them valuable tools as conformational probes in the study of biological systems. The fixed spatial arrangement of substituents on the this compound scaffold can be used to investigate the topographically and stereochemically sensitive nature of ligand-receptor interactions.

An early example of this application involved the synthesis of dl-1-methyl-3-acetoxy-trans-decahydroquinoline methiodides for a conformational study of acetylcholine (B1216132) receptor sites. By incorporating a pharmacophore (the acetoxy group) onto the rigid this compound framework, researchers could explore the preferred conformation of the ligand when interacting with the receptor. The fixed orientation of the functional groups allows for a more precise mapping of the receptor's binding pocket and a deeper understanding of the structural requirements for ligand recognition and activation.

Catalytic and Material Science Applications of Trans Decahydroquinoline in Advanced Research

Role in Catalytic Processes and Asymmetric Catalysis

The development of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of specific stereoisomers of a target molecule. sigmaaldrich.com While trans-decahydroquinoline (B8913) itself is not typically employed as a direct catalyst, its rigid, conformationally constrained scaffold makes it an important structural motif in the design of more complex chiral ligands and organocatalysts. The inherent chirality of its derivatives provides a stereochemically defined environment that can influence the outcome of chemical reactions.

The majority of asymmetric catalysts are metal complexes featuring chiral organic ligands. nih.gov These ligands modify the metal center's reactivity and selectivity, directing the reaction to preferentially form one enantiomer over the other. nih.gov The this compound framework can be functionalized to create ligands that coordinate with transition metals. The fixed spatial arrangement of substituents on the decahydroquinoline (B1201275) ring system can create a well-defined chiral pocket around the metal center, which is crucial for effective stereochemical control during catalysis.

In the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions, derivatives of cyclic amines have proven to be effective. For instance, novel organocatalysts based on a tetrahydroisoquinoline backbone, a related heterocyclic structure, have been evaluated for asymmetric Diels-Alder reactions. researchgate.net These catalysts operate by forming intermediate iminium ions with reactants, and their steric and electronic properties dictate the stereochemical outcome of the reaction. researchgate.net The this compound structure offers a similar potential for the development of novel organocatalysts for a variety of chemical transformations.

The effectiveness of a chiral catalyst is often determined by its ability to create a highly ordered transition state for the reaction. The rigidity of the this compound skeleton helps to minimize conformational flexibility, which can lead to more selective catalytic processes. Researchers have explored the synthesis of related ring-fused tetrahydroquinoline derivatives through organocatalytic reaction cascades, highlighting the utility of such cyclic amine structures in constructing complex molecular architectures. iaea.org

Applications as Building Blocks in Advanced Organic Synthesis

The this compound core is a versatile building block in the field of organic synthesis, primarily due to its well-defined three-dimensional structure. researchgate.net This structural rigidity is a desirable feature when constructing complex molecules with specific spatial arrangements of functional groups, which is often a requirement for biologically active compounds. Its applications span the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals.

The decahydroquinoline alkaloid family, found in the skin extracts of Neotropical poison frogs, represents a significant class of natural products with interesting biological activities. nih.gov The total synthesis of these complex natural products often relies on strategies that construct the decahydroquinoline core in a stereocontrolled manner. These synthetic efforts not only provide access to these rare natural products for further study but also drive the development of new synthetic methodologies.

The stable and reactive nature of this compound makes it a reliable intermediate in multi-step synthetic sequences. nih.gov Its amine functionality can be readily modified, and the saturated carbocyclic rings can be further functionalized to introduce additional complexity. This adaptability allows synthetic chemists to incorporate the this compound scaffold into a wide array of target molecules. For example, it serves as an intermediate in the synthesis of certain analgesics and anti-inflammatory drugs.

Contribution to Specialty Polymer and Material Science